molecular formula C9H19Cl2N3O B8219483 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride

3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride

Cat. No.: B8219483
M. Wt: 256.17 g/mol
InChI Key: SXLLRVHTQIYBGP-UHFFFAOYSA-N
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Description

3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spiro junction connecting two rings, one of which contains nitrogen atoms, making it a triazaspiro compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C)

    Solvent: Polar solvents such as ethanol or methanol

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of starting materials

    Reaction: Conducting the cyclization reaction in large-scale reactors

    Purification: Using techniques such as crystallization or chromatography to isolate the product

Chemical Reactions Analysis

Types of Reactions

3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride

    Substitution: Nucleophilic substitution reactions at the nitrogen atoms

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted triazaspiro compounds

Scientific Research Applications

3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

Uniqueness

3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is unique due to its specific spiro structure and the presence of three nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,7,10-triazaspiro[5.6]dodecan-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-8-7-11-6-3-9(12-8)1-4-10-5-2-9;;/h10-11H,1-7H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLRVHTQIYBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNCC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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